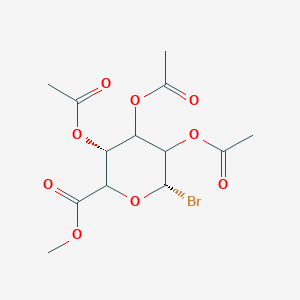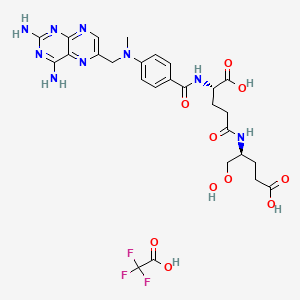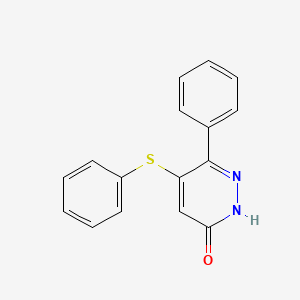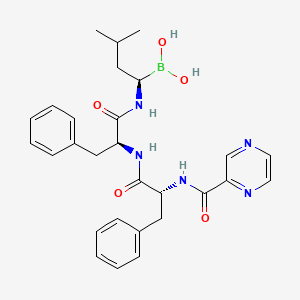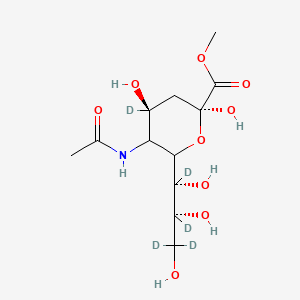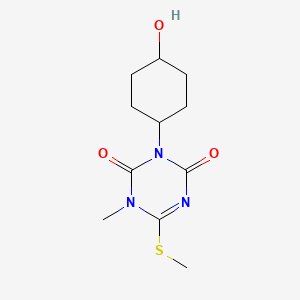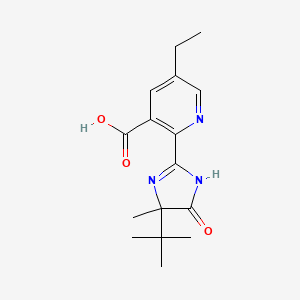![molecular formula C9H7ClN4O B13855448 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine ring fused with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of microwave irradiation to accelerate the reaction rates and improve yields. The chemical structure of the synthesized compound is confirmed using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines can yield amino-substituted derivatives, while Suzuki coupling can produce biaryl compounds .
Applications De Recherche Scientifique
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a pharmaceutical intermediate in the synthesis of kinase inhibitors, which are vital therapeutic agents for treating various diseases, including cancer.
Biological Research: The compound has shown promising anticancer activity in vitro against several human cancer cell lines, making it a potential candidate for further drug development.
Chemical Research: Its unique structure and reactivity make it a valuable compound for studying various chemical reactions and mechanisms.
Mécanisme D'action
The mechanism by which 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinase CK1ε, which plays a role in various cellular processes, including cell cycle regulation and apoptosis. The compound’s ability to bind to this kinase and inhibit its activity contributes to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Another pyrrolopyrimidine derivative with similar structural features and biological activities.
4-Chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6-one: A structurally related compound with different substituents that affect its chemical and biological properties.
Uniqueness
What sets 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile apart from similar compounds is its specific combination of a chloro-substituted pyrrolopyrimidine ring and a nitrile group
Propriétés
Formule moléculaire |
C9H7ClN4O |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
3-(4-chloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7ClN4O/c10-8-6-2-4-14(7(15)1-3-11)9(6)13-5-12-8/h5H,1-2,4H2 |
Clé InChI |
FJONOKRUBPSMDC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C(=NC=N2)Cl)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)

![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
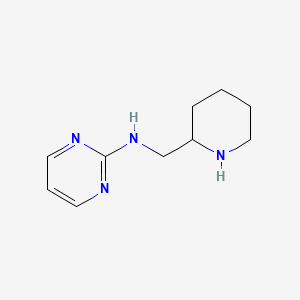
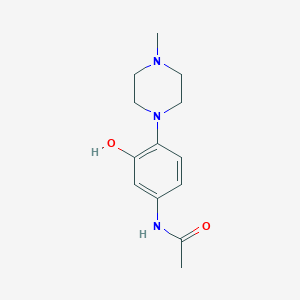
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
